Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate
Overview
Description
“Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate” is a chemical compound with the CAS Number: 502841-91-0. It has a linear formula of C13H16BrNO6 .
Physical and Chemical Properties The molecular weight of this compound is 362.18 . It appears as a solid at room temperature . The IUPAC name for this compound is this compound .
Scientific Research Applications
Enantiomeric Purification : Ethyl 3-amino-3-phenylpropanoate derivatives can be used in the preparation of enantiomerically pure compounds. For instance, Fadnavis et al. (2006) demonstrated the use of penicillin G acylase for enzymatic resolution of N-phenylacetyl derivatives, leading to high enantiomeric purity (Fadnavis, Radhika, & Devi, 2006).
Polymorphism Characterization : Vogt et al. (2013) investigated polymorphic forms of a related compound, using spectroscopic and diffractometric techniques to highlight challenges in analytical and physical characterization (Vogt, Williams, Johnson, & Copley, 2013).
Synthesis and Derivative Formation : The synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate and its enantiomers was achieved by Solymár et al. (2004), showcasing its role in creating protected derivatives for further applications (Solymár, Kanerva, & Fülöp, 2004).
Electroreductive Radical Cyclization : Esteves et al. (2005) explored the electroreductive cyclization of ethyl 3-allyloxy-2-bromo-3-(3',4'-dimethoxyphenyl)propanoate, demonstrating its utility in organic synthesis (Esteves et al., 2005).
Short Synthesis Methods : Nagel et al. (2011) presented a short and effective synthesis method for ethyl 3-(3-aminophenyl)propanoate, highlighting its relevance in simplifying chemical synthesis processes (Nagel, Radau, & Link, 2011).
Non-Hydrogen Bonding Interactions : Zhang et al. (2011) studied ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate to demonstrate the role of rare N⋯π and O⋯π interactions, which is significant for understanding molecular interactions in crystal structures (Zhang, Wu, & Zhang, 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary measures include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
Properties
IUPAC Name |
ethyl 3-amino-3-(3-bromophenyl)propanoate;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2.C2H2O4/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8;3-1(4)2(5)6/h3-6,10H,2,7,13H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHZKGVEKQGFSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)Br)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.